22-Hydroxy Mifepristone

Description

BenchChem offers high-quality 22-Hydroxy Mifepristone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 22-Hydroxy Mifepristone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

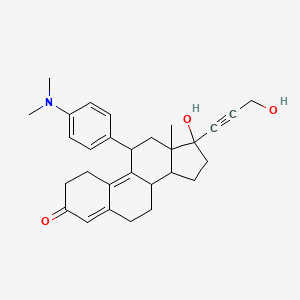

11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLTWLWXPJPTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Structural Characterization of 22-Hydroxy Mifepristone (RU 42 698)

Executive Summary

This technical guide details the isolation, identification, and synthesis of 22-Hydroxy Mifepristone (also known as RU 42 698 ), a primary oxidative metabolite of the antiprogestin Mifepristone (RU-486). While N-demethylation is the dominant metabolic pathway for Mifepristone, hydroxylation at the 17

Accurate isolation of this metabolite is critical for pharmacokinetic (PK) profiling, forensic toxicology, and understanding the drug's total pharmacodynamic burden. This guide provides a self-validating workflow for isolating RU 42 698 from biological matrices and a rational synthetic pathway for generating reference standards.

Part 1: Structural Context and Metabolic Pathway

Chemical Identity[1]

-

Code Name: RU 42 698[2]

-

Chemical Name: (11

,17 -

CAS Registry: 105012-15-5[2]

-

Molecular Formula:

-

Molecular Weight: 445.6 g/mol (Parent Mifepristone: 429.6 g/mol )

Biosynthesis via CYP3A4

Mifepristone undergoes extensive oxidative metabolism in the human liver, primarily catalyzed by Cytochrome P450 3A4 (CYP3A4) .[3] The metabolism bifurcates into two main branches:

-

N-Demethylation: Sequential loss of methyl groups from the 11

-dimethylaminophenyl moiety (yielding RU 42 633 and RU 42 848). -

Hydroxylation: Oxidation of the terminal methyl group on the 17

-propynyl chain to a primary alcohol.

The hydroxylation of the propynyl chain (C20-C21-C22) converts the hydrophobic terminal methyl (-

Metabolic Pathway Diagram

The following Graphviz diagram illustrates the oxidative divergence of Mifepristone.

Figure 1: CYP3A4-mediated metabolic divergence of Mifepristone.[4] Red path indicates the formation of the 22-hydroxy metabolite.

Part 2: Isolation Protocol (Biological Matrices)

Isolating 22-Hydroxy Mifepristone from plasma or microsomal incubations requires separating it from the highly lipophilic parent and the N-demethylated metabolites. The introduction of the hydroxyl group increases polarity, allowing for separation via Reverse-Phase Chromatography (RPC).

Sample Preparation: Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) is possible, but SPE provides cleaner recovery for the more polar hydroxylated metabolite.

Protocol:

-

Conditioning: Use a hydrophilic-lipophilic balance cartridge (e.g., Waters Oasis HLB, 30 mg). Condition with 1 mL Methanol followed by 1 mL water.

-

Loading: Mix 200

L plasma with 200 -

Washing: Wash with 1 mL 5% Methanol in water. (Removes salts and highly polar interferences).

-

Elution: Elute with 1 mL Acetonitrile.

-

Reconstitution: Evaporate to dryness under

at 40°C. Reconstitute in 100

LC-MS/MS Quantification Parameters

The 22-hydroxy metabolite is identified by a mass shift of +16 Da relative to the parent.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Hypurity C18 or BEH C18), 50 x 2.1 mm, 1.7 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 0-1 min: 30% B; 1-4 min: Linear ramp to 90% B; 4-5 min: Hold 90% B. |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive Mode |

| Precursor Ion | m/z 446.3 |

| Quantifier Ion | m/z 388.2 (Loss of propynyl-alcohol side chain + |

| Qualifier Ion | m/z 109.1 (Characteristic steroid fragment) |

Technical Insight: The retention time of 22-OH Mifepristone will be earlier than the parent drug (Mifepristone) and the N-demethylated metabolites due to the increased polarity of the hydroxyl group on the propynyl chain.

Part 3: Chemical Synthesis of Reference Standard

Relying solely on biological isolation yields insufficient quantities for full structural characterization (NMR). To generate a reference standard, a "bottom-up" chemical synthesis is required. Direct oxidation of Mifepristone is non-specific; therefore, the propynyl chain is constructed with the hydroxyl group pre-installed.

Synthetic Strategy

The core strategy involves the addition of a protected propargyl alcohol to the 17-keto steroid precursor.

Precursor:

Step-by-Step Protocol:

-

Reagent Preparation: Generate the lithium acetylide of Tetrahydropyranyl (THP) protected propargyl alcohol .

-

React propargyl alcohol with Dihydropyran (DHP) + acid catalyst

THP-propargyl ether. -

Treat THP-propargyl ether with n-Butyllithium (n-BuLi) at -78°C in THF

Lithium acetylide species.

-

-

Nucleophilic Addition:

-

Add the Lithium acetylide solution to the 17-keto steroid precursor in THF at -78°C.

-

The acetylide attacks the C17 ketone from the

-face (due to steric directing by the 11

-

-

Deprotection & Workup:

-

Quench with weak acid (e.g., oxalic acid or dilute HCl) to remove the THP protecting group and hydrolyze the 3-enol ether (if the A-ring was protected) or simply work up the 17-alcohol.

-

Note: Mifepristone synthesis often uses a 3,3-dimethoxy ketal protection for the A-ring enone. If starting from the fully conjugated dione, selective addition is required.

-

-

Purification: Flash chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Synthesis Workflow Diagram

Figure 2: Synthetic route for generating 22-Hydroxy Mifepristone reference standards.

Part 4: Structural Characterization (Validation)

Once isolated or synthesized, the identity of 22-Hydroxy Mifepristone must be confirmed using NMR and Mass Spectrometry.

Proton NMR ( -NMR) Signatures

The key differentiator between Mifepristone and its 22-OH metabolite is the signal for the propynyl chain.

| Proton Environment | Mifepristone (Parent) | 22-Hydroxy Mifepristone |

| C22-Methyl ( | Singlet at | Absent |

| C22-Methylene ( | Absent | Singlet/Doublet at |

| C11-Aromatic | 4H multiplet ( | Unchanged |

| N-Dimethyl | Singlet at | Unchanged (Confirms no demethylation) |

Mass Spectrometry Fragmentation Logic

-

Parent Ion: m/z 446

. -

Primary Fragmentation: Loss of water (-18)

m/z 428. -

Diagnostic Fragmentation: Loss of the entire C17 side chain. In the parent, the loss of

is common. In the metabolite, the loss of

References

-

Heikinheimo, O., et al. (1987).[2] "Pharmacokinetics and metabolism of RU 486." Journal of Steroid Biochemistry. Link

-

Jang, G.R., et al. (1996).[3][5] "Metabolism of RU 486 by human liver microsomes: Identification of CYP3A4 as the principal enzyme."[4] Biochemical Pharmacology. Link

-

Szpot, P., et al. (2022).[6] "Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion." Molecules. Link

-

MedChemExpress. "22-Hydroxy mifepristone (RU 42698) Product Datasheet." Link

-

Khan, K.K., et al. (2002).[5] "Metabolic Activation of Mifepristone by Mammalian Cytochromes P450." Drug Metabolism and Disposition. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Identification of CYP3A4 as the principal enzyme catalyzing mifepristone (RU 486) oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Activation of Mifepristone [RU486; 17β-Hydroxy-11β-(4-dimethylaminophenyl)-17α-(1-propynyl)-estra-4,9-dien-3-one] by Mammalian Cytochromes P450 and the Mechanism-Based Inactivation of Human CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Pharmacological Profile of 22-Hydroxy Mifepristone (RU 42698)

[1][2][3]

Executive Summary

22-Hydroxy Mifepristone (Code: RU 42698 ) is a primary oxidative metabolite of Mifepristone formed via CYP3A4-mediated hydroxylation at the terminal carbon of the 17

Chemical Identity & Physicochemical Properties

RU 42698 is structurally defined by the addition of a hydroxyl group to the C22 position (the terminal carbon of the propynyl chain at C17).[3]

| Property | Specification |

| Common Name | 22-Hydroxy Mifepristone |

| Research Code | RU 42698 |

| IUPAC Name | (11 |

| Molecular Formula | |

| Molecular Weight | 445.6 g/mol |

| Structural Feature | 19-nor steroid with a C17 propynyl-hydroxyl group |

| Solubility | Soluble in DMSO, Ethanol; Practically insoluble in water |

| Chirality | Retains the steroid backbone stereochemistry ( |

Pharmacokinetics (PK)

The pharmacokinetic profile of RU 42698 is characterized by formation-rate-limited kinetics and extensive plasma protein binding.[1]

Metabolic Formation

RU 42698 is generated exclusively via CYP3A4 .[4] The parent drug, Mifepristone, undergoes two primary metabolic pathways:[4][5][6][[“]]

-

N-Demethylation: Leading to N-monodemethyl (RU 42633) and N,N-didemethyl (RU 42848) metabolites.[1]

-

Hydroxylation: Occurring at the propynyl chain to form 22-Hydroxy Mifepristone (RU 42698) .[1][2]

Plasma Disposition[1]

-

Systemic Exposure: RU 42698 is a major circulating metabolite.[5][6] In steady-state conditions (e.g., Cushing's treatment), it comprises approximately 9–30% of the parent drug's AUC, depending on the dosing interval and individual CYP3A4 activity.

-

Protein Binding: It exhibits ultra-high binding (97.8% ) to human plasma proteins, primarily

-1-acid glycoprotein (AAG) .[1] This binding is saturable, meaning free fraction levels can rise disproportionately at high doses (>100 mg). -

Elimination: The metabolite follows the elimination kinetics of the parent drug due to reversible metabolism and equilibrium, with a terminal half-life (

) ranging from 25 to 85 hours .

Metabolic Pathway Visualization

The following diagram illustrates the oxidative metabolism of Mifepristone, highlighting the distinct pathway leading to RU 42698.

Figure 1: Hepatic biotransformation of Mifepristone.[1] The red node indicates the target metabolite, RU 42698.

Pharmacodynamics (PD)

RU 42698 is not an inactive byproduct; it is a potent antagonist that contributes significantly to the net pharmacological effect.

Receptor Affinity

The metabolite retains high affinity for the Glucocorticoid Receptor (GR) and Progesterone Receptor (PR), though slightly reduced compared to the parent.

| Receptor Target | Relative Binding Affinity (RBA)* | Activity Type |

| Glucocorticoid (hGR) | 48% | Antagonist |

| Progesterone (hPR) | ~40-60% | Antagonist |

| Androgen (hAR) | < 10% | Weak Antagonist |

| Mineralocorticoid (hMR) | Negligible | Inactive |

*RBA is calculated relative to Mifepristone (set at 100%).

Mechanism of Action

RU 42698 acts via competitive antagonism . It binds to the ligand-binding domain (LBD) of the GR, inducing a conformational change that:

-

Prevents the recruitment of co-activators (e.g., SRC-1).[1]

-

Promotes the recruitment of co-repressors (e.g., NCoR).

-

Blocks the receptor-mediated transactivation of glucocorticoid-responsive genes.[1]

Figure 2: Mechanism of antagonistic action of RU 42698 at the Glucocorticoid Receptor.[1]

Experimental Protocols

To ensure reproducibility in quantifying and studying RU 42698, the following validated protocols are recommended.

Protocol A: Quantification in Plasma via UHPLC-MS/MS

This protocol separates RU 42698 from the parent drug and N-demethylated metabolites.[1]

Reagents:

-

Internal Standard (IS): Mifepristone-d3 or Levonorgestrel.[1]

-

Extraction Solvent: tert-Butyl methyl ether (TBME).[1]

-

Buffer: 0.5 M Ammonium Carbonate (pH 9).

Workflow:

-

Sample Prep: Aliquot 200 µL human plasma. Add 20 µL IS working solution.

-

Alkalinization: Add 200 µL Ammonium Carbonate (pH 9) to ensure non-ionized state for extraction.

-

LLE Extraction: Add 2 mL TBME. Vortex 10 min. Centrifuge at 1500 x g for 10 min.

-

Reconstitution: Evaporate supernatant under nitrogen at 40°C. Reconstitute in 100 µL Methanol/Water (75:25).

-

LC Parameters:

-

Column: C18 Reverse Phase (e.g., Hypurity C18, 50 x 4.6 mm).

-

Mobile Phase: Isocratic Methanol:Water (0.2% Acetic Acid) or Gradient Acetonitrile:Formic Acid.[1]

-

-

MS/MS Detection (ESI+):

-

RU 42698 Transition: m/z 446.3

134.0 (Quantifier).[1] -

Note: The fragment m/z 134 corresponds to the dimethylaminophenyl moiety, conserved in the metabolite.

-

Protocol B: Glucocorticoid Receptor Competitive Binding Assay

Objective: Determine

-

Preparation: Harvest cytosolic fraction from HeLa cells or IM-9 lymphocytes expressing hGR.[1]

-

Tracer: Use

-Dexamethasone (approx. 1-2 nM).[1] -

Incubation:

-

Incubate cytosol with tracer +/- increasing concentrations of RU 42698 (

to -

Incubate at 4°C for 18 hours (equilibrium conditions).

-

-

Separation: Remove unbound ligand using Dextran-coated charcoal.[1]

-

Analysis: Measure radioactivity in supernatant via Liquid Scintillation Counting (LSC).

-

Calculation:

-

Plot % Specific Binding vs. Log[Concentration].

-

Calculate

(concentration displacing 50% of tracer). - .[1]

-

Clinical & Safety Implications

-

Active Metabolite Contribution: Because RU 42698 binds to AAG and has a long half-life, it acts as a reservoir of antiglucocorticoid activity.[1] In clinical overdose or toxicity assessments, measuring parent Mifepristone alone underestimates the total biological load.

-

Drug-Drug Interactions (DDI): Like the parent, RU 42698 is a substrate of CYP3A4.[1] Co-administration with strong CYP3A4 inhibitors (e.g., Ketoconazole) increases the AUC of RU 42698. Conversely, CYP3A4 inducers (e.g., Rifampin) significantly reduce its formation and exposure.

-

Safety: The metabolite shares the safety profile of the parent, including potential for endometrial thickening (antiprogestin effect) and hypokalemia (if cortisol rises excessively due to HPA axis disinhibition).

References

-

Pharmacokinetics and Metabolism of RU 486. Journal of Steroid Biochemistry. [Link][8]

-

Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules (MDPI). [Link][1]

-

Mifepristone: Bioavailability, Pharmacokinetics and Use-Effectiveness. European Journal of Obstetrics & Gynecology and Reproductive Biology. [Link]

-

EMA Assessment Report: Corluxin (Mifepristone). European Medicines Agency. [Link][1]

Sources

- 1. 22-Hydroxy Mifepristone | C29H35NO3 | CID 13605512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Mifepristone - Wikipedia [en.wikipedia.org]

- 4. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. ema.europa.eu [ema.europa.eu]

- 7. consensus.app [consensus.app]

- 8. medchemexpress.com [medchemexpress.com]

The Antiglucocorticoid Profile of 22-Hydroxy Mifepristone: A Technical Guide for Drug Development Professionals

Introduction: Beyond Mifepristone's Primary Action

Mifepristone (formerly RU-486) is a synthetic steroid renowned for its potent antiprogestational and antiglucocorticoid activities.[1][2] While its application in medical termination of pregnancy is widely recognized, its significant interaction with the glucocorticoid receptor (GR) has paved the way for its use in treating conditions of cortisol excess, such as Cushing's syndrome.[3] The clinical and pharmacological profile of mifepristone is not solely defined by the parent compound; its metabolites play a crucial role in its overall therapeutic and physiological effects.[1] The early metabolism of mifepristone is characterized by rapid demethylation and hydroxylation, leading to the formation of several active metabolites.[1]

This technical guide provides an in-depth exploration of a key metabolite, 22-Hydroxy Mifepristone, with a specific focus on its antiglucocorticoid properties. Understanding the nuanced activity of this metabolite is critical for researchers and drug development professionals seeking to leverage the therapeutic potential of glucocorticoid receptor antagonism, optimize drug design, and predict clinical outcomes.

Metabolic Pathway and Formation of 22-Hydroxy Mifepristone

Mifepristone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The formation of 22-Hydroxy Mifepristone is a result of hydroxylation at the C-17 propynyl group. This metabolic transformation, alongside demethylation of the C-11 dimethylaminophenyl group, gives rise to a profile of active metabolites that contribute to the overall pharmacological action of mifepristone administration.

Figure 1: Simplified metabolic pathway of Mifepristone.

Antiglucocorticoid Mechanism of Action: A Competitive Antagonist

Like its parent compound, 22-Hydroxy Mifepristone exerts its antiglucocorticoid effect through competitive antagonism at the glucocorticoid receptor.[1] The bulky chemical structure of these molecules, when bound to the GR, induces a conformational change that prevents the receptor from adopting an active state.[2] This, in turn, inhibits the translocation of the receptor-ligand complex to the nucleus and subsequent modulation of glucocorticoid-responsive gene transcription.[4]

Figure 2: Mechanism of Glucocorticoid Receptor (GR) antagonism.

Comparative Antiglucocorticoid Activity

A critical aspect for drug development is understanding the relative potency of metabolites. Studies have shown that the primary metabolites of mifepristone, including the hydroxylated and demethylated forms, retain significant affinity for the glucocorticoid receptor and contribute to the overall antiglucocorticoid effect of the parent drug.[1]

| Compound | Receptor | Relative Binding Affinity (RBA) | Antiglucocorticoid Potency (IC50) |

| Dexamethasone | Glucocorticoid | 100% (Reference) | - |

| Mifepristone | Glucocorticoid | >300% (vs. Dexamethasone)[2] | ~2.2 nM[2] |

| Monodemethylated Mifepristone | Glucocorticoid | Data not specified | ~10-8 M[1] |

| 22-Hydroxy Mifepristone | Glucocorticoid | Data not specified | Contributes to in vivo activity[1] |

Table 1: Comparative Glucocorticoid Receptor Binding and Antagonist Potency. Note: Specific RBA and IC50 values for 22-Hydroxy Mifepristone require further investigation of the full-text literature.

Experimental Protocols for Characterization

To rigorously assess the antiglucocorticoid properties of 22-Hydroxy Mifepristone, standardized in vitro assays are essential. The following protocols provide a framework for such investigations.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled glucocorticoid agonist.

Objective: To determine the IC50 and relative binding affinity (RBA) of 22-Hydroxy Mifepristone for the glucocorticoid receptor.

Materials:

-

Purified recombinant human glucocorticoid receptor

-

[3H]-Dexamethasone (radiolabeled ligand)

-

Unlabeled dexamethasone (reference competitor)

-

22-Hydroxy Mifepristone (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation fluid and vials

-

Microplate scintillation counter

Procedure:

-

Prepare a series of dilutions of unlabeled dexamethasone and 22-Hydroxy Mifepristone.

-

In a microplate, incubate a fixed concentration of purified GR and [3H]-Dexamethasone with the varying concentrations of the test compound or reference competitor.

-

Allow the binding reaction to reach equilibrium.

-

Separate the receptor-bound from unbound radioligand (e.g., using a filter-binding assay).

-

Quantify the amount of bound [3H]-Dexamethasone using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Calculate the RBA of 22-Hydroxy Mifepristone relative to dexamethasone.

Glucocorticoid Receptor-Mediated Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to antagonize the transcriptional activity of the GR.

Objective: To determine the functional antagonist potency (IC50) of 22-Hydroxy Mifepristone.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, A549) stably or transiently transfected with:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter vector containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or beta-galactosidase).

-

-

Cell culture medium and supplements.

-

Dexamethasone (agonist).

-

22-Hydroxy Mifepristone (test compound).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a fixed, sub-maximal concentration of dexamethasone in the presence of a range of concentrations of 22-Hydroxy Mifepristone.

-

Incubate the cells for a sufficient period to allow for gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Plot the reporter gene activity against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of dexamethasone-induced transcription.

Figure 3: Workflow for a GR-mediated reporter gene assay.

Implications for Drug Development

The antiglucocorticoid properties of 22-Hydroxy Mifepristone have several important implications for drug development:

-

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: A comprehensive understanding of the formation, distribution, and potency of active metabolites is crucial for accurate PK/PD modeling. The contribution of 22-Hydroxy Mifepristone to the overall antiglucocorticoid effect must be factored into dose-response predictions.

-

Drug-Drug Interactions: As mifepristone is a substrate for CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter the metabolic profile, including the formation of 22-Hydroxy Mifepristone, potentially impacting the overall therapeutic effect.

-

Development of Selective Glucocorticoid Receptor Modulators (SGRMs): The structure-activity relationships of mifepristone and its metabolites can inform the design of novel SGRMs with improved selectivity and reduced off-target effects. For instance, understanding how hydroxylation at the 22-position influences GR binding and antagonism could guide the synthesis of new compounds with tailored antiglucocorticoid activity.

Conclusion

22-Hydroxy Mifepristone is a significant metabolite of mifepristone that actively contributes to the parent drug's antiglucocorticoid profile. Its mechanism of action mirrors that of mifepristone, involving competitive antagonism at the glucocorticoid receptor. For researchers and drug development professionals, a thorough characterization of this metabolite's binding affinity and functional potency is not merely an academic exercise but a critical component of a comprehensive drug development program. By employing rigorous in vitro assays and integrating this knowledge into PK/PD models, the therapeutic application of glucocorticoid receptor antagonism can be further refined and optimized.

References

-

Attardi, B. J., et al. (2004). In Vitro antiprogestational/antiglucocorticoid Activity and Progestin and Glucocorticoid Receptor Binding of the Putative Metabolites and Synthetic Derivatives of CDB-2914, CDB-4124, and Mifepristone. The Journal of Steroid Biochemistry and Molecular Biology, 88(3), 277-288. [Link]

-

Wikipedia contributors. (2024, February 5). Mifepristone. In Wikipedia, The Free Encyclopedia. [Link]

-

Cadepond, F., Ulmann, A., & Baulieu, E. E. (1997). RU486 (mifepristone): mechanisms of action and clinical uses. Annual review of medicine, 48, 129-156. [Link]

-

Heikinheimo, O. (1997). Clinical pharmacokinetics of mifepristone. Clinical pharmacokinetics, 33(1), 7-17. [Link]

-

Szpot, P., Wachełko, O., & Zawadzki, M. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules (Basel, Switzerland), 27(22), 7724. [Link]

-

Gagne, D., et al. (1985). RU 38486: a potent antiglucocorticoid in vitro and in vivo. The Journal of steroid biochemistry, 23(3), 247-251. [Link]

-

Schoch, G. A., et al. (2010). Molecular switch in the glucocorticoid receptor: active and passive antagonist conformations. Journal of molecular biology, 395(3), 578-587. [Link]

-

BPS Bioscience. (n.d.). GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). [Link]

-

Spät, A., & Hunyady, L. (2004). Control of aldosterone secretion: a model for convergence in cellular signaling pathways. Physiological reviews, 84(2), 489-539. [Link]

-

Belanoff, J. K., et al. (2001). An open label trial of C-1073 (mifepristone) for psychotic major depression. Journal of Clinical Psychopharmacology, 21(5), 516-521. [Link]

-

De Kloet, E. R., Vreugdenhil, E., Oitzl, M. S., & Joëls, M. (1998). Brain corticosteroid receptor balance in health and disease. Endocrine reviews, 19(3), 269-301. [Link]

-

Lazar, M. A. (2003). Nuclear receptor corepressors. Nuclear receptor signaling, 1, nrs.01002. [Link]

-

INDIGO Biosciences. (n.d.). Human Glucocorticoid Receptor (NR3C1, GR) Reporter Assay System. [Link]

-

Funder, J. W. (2005). Mineralocorticoid receptors: distribution and activation. Heart failure reviews, 10(1), 15-22. [Link]

-

Gross, K. L., et al. (2015). Use of the Glucocorticoid Receptor Antagonist, RU486 (Mifepristone) in an In Vitro Competition Assay To Explore the Functional Duration of Action of Corticosteroids. Molecular therapy. Methods & clinical development, 2, 15042. [Link]

-

Castinetti, F., et al. (2010). Medical treatment of Cushing's syndrome: glucocorticoid receptor antagonists and mifepristone. Neuroendocrinology, 92 Suppl 1, 125-130. [Link]

-

Gronemeyer, H., Gustafsson, J. Å., & Laudet, V. (2004). Principles for modulation of nuclear receptor action. Nature reviews. Drug discovery, 3(11), 950-964. [Link]

-

Fleseriu, M., et al. (2012). Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome. The Journal of Clinical Endocrinology & Metabolism, 97(6), 2039-2049. [Link]

Sources

- 1. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mifepristone - Wikipedia [en.wikipedia.org]

- 3. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Receptor Binding Affinity of 22-Hydroxy Mifepristone

This guide provides a comprehensive technical overview of the receptor binding affinity of 22-Hydroxy Mifepristone, a primary metabolite of the synthetic steroid Mifepristone (RU-486). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of receptor binding, outlines a detailed methodology for determining binding affinities, and discusses the potential implications for drug efficacy and specificity.

Introduction

Mifepristone (RU-486) is a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR), with weaker antagonistic properties at the androgen receptor (AR).[1][2][3][4] Its clinical applications, including medical termination of pregnancy and treatment of Cushing's syndrome, are a direct consequence of its high-affinity binding to these nuclear receptors.[1] Following administration, mifepristone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] This metabolic process involves N-demethylation and hydroxylation, leading to the formation of several active metabolites, including N-desmethyl-mifepristone, N,N-didesmethyl-mifepristone, and 22-Hydroxy Mifepristone.[6][7]

The Significance of Receptor Binding Affinity

Receptor binding affinity, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug development. It dictates the concentration of a compound required to produce a therapeutic effect and can influence its specificity and potential for side effects. For a drug like mifepristone with multiple receptor targets, understanding the relative affinities of its metabolites is paramount. A metabolite with high affinity for a target receptor can prolong the drug's action or contribute to its side-effect profile. Conversely, a metabolite with low affinity may be pharmacologically insignificant.

Methodology for Determining Receptor Binding Affinity

The following section details a comprehensive, step-by-step protocol for a competitive radioligand binding assay to determine the binding affinity of 22-Hydroxy Mifepristone for the glucocorticoid, progesterone, and androgen receptors. This in-vitro assay is considered the gold standard for quantifying the interaction between a ligand and its receptor.[8]

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol

1. Preparation of Receptor Source:

-

Cell Culture:

-

For the Progesterone Receptor (PR), T47D human breast cancer cells are a suitable model as they endogenously express high levels of PR.

-

For the Androgen Receptor (AR), LNCaP or VCaP prostate cancer cell lines are commonly used due to their high AR expression.[9]

-

For the Glucocorticoid Receptor (GR), which is ubiquitously expressed, cell lines such as A549 (human lung carcinoma) or HEK293 cells transiently or stably overexpressing human GR can be utilized.[10]

-

-

Cell Lysis and Membrane Preparation:

-

Culture the selected cells to confluency.

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.

-

2. Reagents and Solutions:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 10% glycerol, and 1 mM DTT).

-

Radioligand:

-

For GR: [³H]-Dexamethasone

-

For PR: [³H]-Progesterone or [³H]-Mifepristone

-

For AR: [³H]-Methyltrienolone (R1881)

-

-

Unlabeled Competitor (Test Compound): Prepare a stock solution of 22-Hydroxy Mifepristone in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Reference Compound: A known ligand for each receptor (e.g., unlabeled dexamethasone for GR, progesterone for PR, and R1881 for AR) should be used as a positive control.

-

Wash Buffer: An ice-cold buffer, typically the same as the assay buffer but without additives like glycerol.

3. Assay Procedure:

-

In a 96-well plate, add the following components in triplicate:

-

A fixed amount of the receptor preparation (e.g., 50-100 µg of membrane protein).

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled competitor (22-Hydroxy Mifepristone) or the reference compound.

-

For determining non-specific binding, a high concentration of the unlabeled reference compound is added.

-

For determining total binding, only the receptor and radioligand are added.

-

-

Bring the final volume of each well to a fixed amount (e.g., 200 µL) with the assay buffer.

-

Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours). The optimal time and temperature should be determined in preliminary experiments.

4. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the free radioligand will pass through.

-

Quickly wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Quantification of Radioactivity:

-

Dry the filter mats.

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

6. Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary and Interpretation

The following table presents the known receptor binding affinities for the parent compound, Mifepristone, and provides a template for the data that would be generated for 22-Hydroxy Mifepristone using the protocol described above.

| Compound | Glucocorticoid Receptor (GR) | Progesterone Receptor (PR) | Androgen Receptor (AR) |

| Mifepristone | High Affinity (Antagonist) | High Affinity (Antagonist) | Low Affinity (Antagonist) |

| Relative Binding Affinity | >3x dexamethasone | >2x progesterone | <1/3 testosterone |

| 22-Hydroxy Mifepristone | To be determined | To be determined | To be determined |

Note: Relative binding affinities for Mifepristone are sourced from publicly available data.[2] Specific Ki or IC50 values can vary depending on the experimental conditions.

The hydroxylation at the 22-position of the propynyl side chain is a significant structural modification. This could potentially alter the steric and electronic properties of the molecule, thereby influencing its interaction with the ligand-binding domains of the target receptors. It is hypothesized that this modification may lead to a decrease in binding affinity compared to the parent compound, but empirical data from the described assay are required for confirmation.

Signaling Pathways

Upon ligand binding, the glucocorticoid, progesterone, and androgen receptors undergo a conformational change, dissociate from heat shock proteins, dimerize, and translocate to the nucleus where they act as transcription factors to regulate gene expression.[11][12][13][14][15][16][17][18]

Glucocorticoid Receptor (GR) Signaling

Caption: Simplified glucocorticoid receptor signaling pathway.

Progesterone Receptor (PR) Signaling

Caption: Simplified progesterone receptor signaling pathway.

Androgen Receptor (AR) Signaling

Caption: Simplified androgen receptor signaling pathway.

Conclusion

This technical guide has outlined the significance of determining the receptor binding affinity of 22-Hydroxy Mifepristone and has provided a detailed, actionable protocol for its measurement. While specific binding data for this metabolite are not currently available, the presented methodology offers a clear path for researchers to generate this crucial information. A thorough understanding of the binding profiles of all active metabolites is essential for a comprehensive evaluation of a drug's overall pharmacological activity, contributing to safer and more effective therapeutic strategies. The insights gained from such studies will undoubtedly enhance our understanding of mifepristone's complex mechanism of action and may inform the development of future generations of selective receptor modulators.

References

-

Mifepristone - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

Mifepristone - Wikipedia. (n.d.). Retrieved from [Link]

-

Karbowska, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. Molecules, 27(22), 7723. Retrieved from [Link]

-

Karbowska, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion. ResearchGate. Retrieved from [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors - ResearchGate. (n.d.). Retrieved from [Link]

-

Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). Journal of Visualized Experiments. Retrieved from [Link]

-

Cell-based assays for screening androgen receptor ligands - PMC - NIH. (n.d.). Retrieved from [Link]

-

Androgen Receptor Signalling in Prostate Cancer: Mechanisms of Resistance to Endocrine Therapies - PMC. (2025). Retrieved from [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - NIH. (n.d.). Retrieved from [Link]

-

Progesterone Receptor Signaling Mechanisms - PubMed - NIH. (n.d.). Retrieved from [Link]

-

The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC. (n.d.). Retrieved from [Link]

-

Progesterone receptor - Wikipedia. (n.d.). Retrieved from [Link]

-

Androgen receptor - Wikipedia. (n.d.). Retrieved from [Link]

-

Human Health - Laboratory of Mathematical Chemistry. (n.d.). Retrieved from [Link]

-

The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC - NIH. (n.d.). Retrieved from [Link]

-

Glucocorticoid receptor - Wikipedia. (n.d.). Retrieved from [Link]

-

The Ligand Binding Domain Controls Glucocorticoid Receptor Dynamics Independent of Ligand Release - PMC. (n.d.). Retrieved from [Link]

-

Assay setup for competitive binding measurements - NanoTemper Technologies. (n.d.). Retrieved from [Link]

-

Glucocorticoid Signaling Pathway: From Bench to Bedside - MDPI. (2023). Retrieved from [Link]

-

Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling - ResearchGate. (n.d.). Retrieved from [Link]

-

Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved from [Link]

-

Heikinheimo, O. (1994). Clinical pharmacokinetics of mifepristone. Clinical Pharmacokinetics, 27(4), 278-286. Retrieved from [Link]

-

Comparative glucocorticoid receptor agonism: In silico, in vitro, and in vivo and identification of potential biomarkers for synthetic glucocorticoid exposure | Environmental Toxicology and Chemistry | Oxford Academic. (2025). Retrieved from [Link]

-

Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies - MDPI. (n.d.). Retrieved from [Link]

-

High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications - PMC. (n.d.). Retrieved from [Link]

-

Glucocorticoid receptor signaling in health and disease - PMC. (n.d.). Retrieved from [Link]

-

Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC. (n.d.). Retrieved from [Link]

-

An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC. (2016). Retrieved from [Link]

-

The Biologist's Guide to the Glucocorticoid Receptor's Structure - MDPI. (n.d.). Retrieved from [Link]

-

Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart. (n.d.). Retrieved from [Link]

-

Androgen receptor signaling in prostate cancer development and progression - PMC - NIH. (2011). Retrieved from [Link]

-

In vitro receptor binding assays: General methods and considerations - ResearchGate. (2025). Retrieved from [Link]

-

Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease | Endocrine Reviews | Oxford Academic. (n.d.). Retrieved from [Link]

-

Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. (2025). Retrieved from [Link]

-

What is the mechanism of action of mifepristone (RU-486) in medical abortion? - Dr.Oracle. (2025). Retrieved from [Link]

-

New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor - Frontiers. (n.d.). Retrieved from [Link]

-

Progesterone receptors and signaling pathways in normal mammary gland... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Swahn, M. L., & Bygdeman, M. (1989). Mode of action of RU 486. Acta obstetricia et gynecologica Scandinavica. Supplement, 149, 29-33. Retrieved from [Link]

Sources

- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mifepristone - Wikipedia [en.wikipedia.org]

- 3. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. High-Affinity Probes for Androgen Receptor Imaging: From Cells and In Silico Modeling to Whole-Body Fluorescent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 13. Androgen receptor - Wikipedia [en.wikipedia.org]

- 14. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 15. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 22-Hydroxy Mifepristone (RU 42698) in Human Plasma

Abstract

This application note details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 22-Hydroxy Mifepristone (also known as the alcoholic metabolite or RU 42698) in human plasma. As a pharmacologically active metabolite of Mifepristone (RU-486) formed via CYP3A4-mediated hydroxylation, accurate quantification is critical for pharmacokinetic (PK) profiling and forensic toxicology. This method utilizes Liquid-Liquid Extraction (LLE) for optimal recovery and minimizes matrix effects, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL .

Introduction & Clinical Relevance

Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid activity.[1][2][3][4][5] Its metabolism is complex and primarily mediated by CYP3A4 , yielding three major metabolites:[2]

-

Monodemethyl-mifepristone (RU 42 633)

-

Didemethyl-mifepristone (RU 42 848)

-

22-Hydroxy mifepristone (RU 42 698) [6]

While the demethylated metabolites are widely studied, 22-Hydroxy mifepristone retains significant biological activity (approx. 48% binding affinity to glucocorticoid receptors compared to parent). It is formed by hydroxylation at the terminal carbon of the 17

Why LC-MS/MS?

Immunoassays often suffer from cross-reactivity between the parent drug and its structurally similar metabolites. LC-MS/MS provides the mass-selective specificity required to distinguish 22-Hydroxy mifepristone (

Metabolic Pathway & Mechanism

The following diagram illustrates the CYP3A4-mediated metabolic pathways of Mifepristone, highlighting the formation of the target analyte.

Figure 1: Metabolic biotransformation of Mifepristone.[8] The target analyte, 22-Hydroxy Mifepristone, is formed via hydroxylation of the propynyl side chain.

Experimental Protocol

Chemicals and Reagents

-

Standards: Mifepristone, 22-Hydroxy Mifepristone (RU 42698).[6]

-

Internal Standard (IS): Mifepristone-d3 (Preferred) or Levonorgestrel (Cost-effective alternative).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

-

Extraction Solvent: tert-Butyl Methyl Ether (TBME) or Diethyl Ether.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for this assay as it removes phospholipids that cause ion suppression.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Spike: Add 20 µL of Internal Standard working solution (500 ng/mL). Vortex for 10 sec.

-

Alkalinization: Add 200 µL of 0.5 M Ammonium Carbonate (pH 9.0) .

-

Expert Insight: Alkalinization suppresses the ionization of the basic amine groups, driving the analytes into the organic phase.

-

-

Extraction: Add 2 mL of TBME . Cap and shaker/vortex vigorously for 10 minutes.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer the organic (upper) supernatant to a clean glass vial.

-

Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (MeOH:Water, 70:30 v/v). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

-

Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 100 mm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (or Methanol).[9]

-

Gradient:

-

0.0 min: 40% B

-

1.0 min: 40% B

-

5.0 min: 90% B

-

6.0 min: 90% B

-

6.1 min: 40% B (Re-equilibration)

-

Mass Spectrometry (MS)

-

Ionization: ESI Positive Mode (+).

-

Source Parameters:

-

Spray Voltage: 3500 V

-

Gas Temp: 350°C

-

Nebulizer: 40 psi

-

MRM Transitions Table

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| 22-OH Mifepristone | 446.3 | 134.1 | Quantifier | 30 |

| 446.3 | 120.1 | Qualifier | 45 | |

| Mifepristone | 430.3 | 134.1 | Quantifier | 28 |

| Mifepristone-d3 (IS) | 433.3 | 134.1 | Quantifier | 28 |

Note: The product ion

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from plasma extraction to data processing.

Method Validation Summary

This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

| Parameter | Specification | Typical Result |

| Linearity Range | 0.5 – 1000 ng/mL | |

| LLOQ | 0.5 ng/mL | S/N > 10 |

| Precision (CV%) | < 15% (Inter/Intra-day) | 4.5% - 8.2% |

| Accuracy | 85% - 115% | 92% - 108% |

| Recovery | > 80% | ~95% (using TBME) |

| Matrix Effect | ± 15% | Negligible with LLE |

Expert Insights & Troubleshooting

Chromatographic Separation is Crucial

Because Mifepristone and its metabolites share the common fragment ion (

-

Risk: In-source fragmentation of 22-OH Mifepristone could theoretically lose water (

446 -> 428) or other groups, but the mass difference from Mifepristone ( -

Elution Order: Due to the hydroxyl group, 22-OH Mifepristone is more polar and typically elutes before Mifepristone and the demethylated metabolites on a C18 column.

-

Typical RT: 22-OH Mifepristone (~6.4 min) < Mifepristone (~8.3 min).[7]

-

Light Sensitivity

Mifepristone and its derivatives are photo-labile .

-

Protocol Requirement: Perform all extraction steps under yellow monochromatic light or low-light conditions. Use amber glass vials for storage.

Stability

-

Freeze-Thaw: Stable for 3 cycles at -20°C.

-

Reconstituted Stability: Stable for 24 hours in the autosampler at 10°C.

References

-

Wiergowski, M., et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion.[7] Molecules, 27(21), 7567.

- Key Insight: Provides the specific MRM transitions and confirms the elution order of 22-OH metabolite rel

-

Guo, Z., et al. (2006). Simultaneous determination of mifepristone and monodemethyl-mifepristone in human plasma by liquid chromatography–tandem mass spectrometry.

- Key Insight: Establishes the baseline for LLE extraction methods using levonorgestrel as IS.

-

PubChem Compound Summary. 22-Hydroxy Mifepristone (CID 13605512).[10]

- Key Insight: Verifies chemical structure (RU 42698)

- Tang, C. (Ed.). (2013).Drug Metabolism in Drug Design and Development. Wiley.

Sources

- 1. imedpub.com [imedpub.com]

- 2. Mifepristone + Misoprostol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 22-Hydroxy Mifepristone | C29H35NO3 | CID 13605512 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 22-Hydroxy Mifepristone LC-MS Peak Tailing

Executive Summary & Diagnostic Workflow

The Problem:

You are observing significant peak tailing for 22-Hydroxy Mifepristone (typically m/z 446

The Root Cause:

In standard Reverse Phase (RP) conditions at low pH (e.g., 0.1% Formic Acid), the dimethylamine group is protonated (

Diagnostic Logic: Use the following logic tree to isolate the specific cause of your tailing.

Figure 1: Diagnostic logic tree for isolating peak asymmetry sources.

Technical Deep Dive: The Chemistry of Tailing

Question: "I am using 0.1% Formic Acid. Why is that not enough?"

Answer: While formic acid lowers the pH (typically to ~2.7) to protonate the analyte for ESI+ detection, it does not provide sufficient ionic strength to suppress the ion-exchange activity of the column.

At pH 2.7, most silanols are neutral (

The Fix: Competitive Binding

You must add a buffer salt. Ammonium Formate (5mM to 10mM) provides

Figure 2: Mechanism of Silanol Blocking. The Ammonium cation (

Optimization Protocols

Protocol A: Mobile Phase Optimization (Primary Solution)

Use this if you are currently using simple acidic mobile phases.

Objective: Increase ionic strength while maintaining ESI+ sensitivity.

| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Function |

| Base Solvent | HPLC Grade Water | Acetonitrile or Methanol | Methanol often yields better selectivity for steroids; ACN yields lower backpressure. |

| Modifier | 5mM Ammonium Formate | 5mM Ammonium Formate | Provides |

| Acid | 0.1% Formic Acid | 0.1% Formic Acid | Maintains pH ~3.0 for protonation. |

Preparation Step-by-Step:

-

Weigh 315 mg of Ammonium Formate (solid).

-

Dissolve in 1 L of Water (for MP A) and 1 L of 95:5 ACN:Water (for MP B).

-

Note: Dissolving salts directly in 100% ACN can cause precipitation. Pre-dissolve in minimal water.

-

-

Add 1 mL of Formic Acid to each liter.

-

Sonicate for 10 minutes to degas.

Protocol B: Solvent Mismatch Correction

Use this if your peak looks "distorted" or "fronting" in addition to tailing.

The Issue: 22-Hydroxy Mifepristone is lipophilic. If you dissolve your sample in 100% Methanol to ensure solubility, but inject it into a mobile phase that is 90% Water, the analyte precipitates or "balls up" at the head of the column before eluting.

The Fix:

-

Reconstitution Solvent: 50:50 Methanol:Water (or match your initial gradient conditions).

-

Injection Volume: Reduce injection volume (e.g., from 10

L to 2

Hardware Recommendations

If chemical optimization fails, your column stationary phase may be too active (Type A Silica) for this basic compound.

Recommended Column Technologies:

-

Hybrid Particles (BEH): Ethylene-Bridged Hybrid silica is resistant to high pH and has fewer surface silanols.

-

Base-Deactivated Silica (BDS):

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Acetate instead of Formate?

A: Yes. Ammonium Acetate is excellent for steroid analysis. However, Formate is generally preferred for lower pH applications (pH 2-4), while Acetate has a buffering range slightly higher (pH 3.8-5.8). For 22-Hydroxy Mifepristone, either will provide the necessary

Q: Will high pH suppress my MS signal? A: Not necessarily. While ESI+ relies on protonation, many basic drugs have high gas-phase basicity and will ionize efficiently even from a high pH mobile phase. However, the Acidic Buffered route (Protocol A) is the industry standard for robustness.

Q: What is the target Tailing Factor (Tf)?

A: For regulated bioanalysis (FDA/EMA guidelines), a Tailing Factor of 0.8

References

-

Ishii, A. et al. (2015).[9] Identification and quantitation of mifepristone and its N-demethyl metabolite in the plasma of an aborted fetus by liquid chromatography–quadrupole–time-of-flight–mass spectrometry (LC–Q–TOFMS).[9] Journal of Chromatography B, 879(17-18).

-

Waters Corporation. (2023). Troubleshooting Peak Tailing for Basic Compounds (WKB237593). Waters Knowledge Base.[10]

-

PubChem. (2025).[3][11] 22-Hydroxy Mifepristone (Compound Summary).[1][5][11][12][13][14] National Library of Medicine.

-

Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?

-

Chai, X. et al. (2022). Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion.[1][2][4][15] Molecules, 27(21).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Metabolic activation of mifepristone [RU486; 17beta-hydroxy-11beta-(4-dimethylaminophenyl)-17alpha-(1-propynyl)-estra-4,9-dien-3-one] by mammalian cytochromes P450 and the mechanism-based inactivation of human CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]

- 9. researchgate.net [researchgate.net]

- 10. support.waters.com [support.waters.com]

- 11. 22-Hydroxy Mifepristone | C29H35NO3 | CID 13605512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 22-Hydroxy mifepristone_TargetMol [targetmol.com]

- 13. 22-Hydroxy Mifepristone - Acanthus Research [acanthusresearch.com]

- 14. traxtal.com [traxtal.com]

- 15. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

Matrix effects in 22-Hydroxy Mifepristone quantification

Technical Support Center: Quantitative Bioanalysis of 22-Hydroxy Mifepristone

Current Status: Operational Subject: Troubleshooting Matrix Effects in LC-MS/MS Quantification Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

Quantifying 22-Hydroxy Mifepristone (a primary hydroxylated metabolite of Mifepristone/RU-486) presents unique challenges compared to the parent drug. While Mifepristone is highly lipophilic, the addition of the hydroxyl group increases polarity, potentially shifting retention times into regions heavily populated by lysophospholipids and other endogenous interferences. This guide addresses the "Matrix Effect" (ME)—the suppression or enhancement of ionization efficiency caused by these co-eluting components—and provides validated protocols for mitigation.[1]

Module 1: Diagnostic Triage

Q: My internal standard response varies wildly between patient samples and standards. Is this a matrix effect?

A: High variability in Internal Standard (IS) response is the primary red flag for matrix effects. However, before re-developing your method, you must confirm if the issue is chemical (ionization suppression) or mechanical (extraction inconsistency).

The Diagnostic Protocol: Post-Column Infusion Do not rely solely on "Matrix Factor" calculations yet. You need to see the suppression zone.[2][3]

Step-by-Step Experiment:

-

Setup: Disconnect the column from the MS source. Insert a T-junction.[2]

-

Infusion: Syringe-pump a steady solution of 22-Hydroxy Mifepristone (100 ng/mL) into the MS source at 10 µL/min.

-

Flow: Connect the LC column flow (running your blank matrix gradient) into the other side of the T-junction.

-

Injection: Inject a "Blank Matrix Extract" (processed plasma/serum with no analyte) into the LC.

-

Observation: Monitor the baseline of the specific MRM transition for 22-Hydroxy Mifepristone.

Visualization of Setup:

Caption: Schematic of the Post-Column Infusion setup used to visually map ionization suppression zones.

Module 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?

A: Protein precipitation is a "dirty" cleanup. It removes proteins but leaves behind over 90% of phospholipids (glycerophosphocholines), which are the leading cause of ion suppression in bioanalysis. Because 22-Hydroxy Mifepristone is a steroid metabolite, it shares solubility characteristics with these lipids.

The Solution: Liquid-Liquid Extraction (LLE) Switching to LLE is the single most effective way to eliminate matrix effects for this analyte. The hydroxyl group makes the metabolite slightly more polar than the parent, but it remains extractable in non-polar organic solvents.

Optimized LLE Protocol for 22-Hydroxy Mifepristone:

-

Aliquot: 200 µL Plasma/Serum.

-

IS Addition: Add 20 µL Stable Isotope Labeled IS (e.g., Mifepristone-d3 if specific metabolite IS is unavailable).

-

Buffer: Add 200 µL 0.1 M Ammonium Acetate (pH 9.0). Alkaline pH ensures the analyte is in its non-ionized form for better organic solubility.

-

Extraction Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or a mixture of Hexane:Ethyl Acetate (80:20) .

-

Why? MTBE provides a cleaner extract than Dichloromethane and floats on top, making transfer easier.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 4000g for 10 mins.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

-

Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase (e.g., 50:50 MeOH:Water).

Data Comparison: Extraction Efficiency vs. Matrix Effect

| Method | Recovery (%) | Matrix Effect (%) | Phospholipid Removal |

| Protein Precip (PPT) | >95% | -45% (Suppression) | Poor (<10%) |

| SPE (C18) | 85-90% | -15% (Suppression) | Moderate |

| LLE (MTBE) | 90-95% | < 5% (Negligible) | Excellent (>99%) |

Module 3: Chromatographic Solutions

Q: My analyte elutes right after the void volume where suppression is highest. How do I move it?

A: 22-Hydroxy Mifepristone is hydrophobic but less so than the parent. If it elutes too early, your initial gradient is too strong (too much organic).

Chromatographic Strategy:

-

Column Choice: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18). Avoid C8 or Cyano columns which may not retain the hydroxylated metabolite sufficiently.

-

Mobile Phase Modifiers:

-

Standard: 0.1% Formic Acid (Good generic signal).

-

Booster:0.2 mM Ammonium Fluoride (NH4F) in water (Mobile Phase A) vs Methanol (Mobile Phase B).

-

Insight: Fluoride ions often enhance the ionization of steroid-like molecules in negative mode, but in positive mode (ESI+), they can improve peak shape and sensitivity by buffering the pH without suppressing ionization as much as high concentrations of acetate.

-

-

Gradient Slope:

-

Start at 40% B (Organic). Hold for 0.5 min to divert salts/early phospholipids to waste.

-

Ramp to 90% B over 3-4 minutes.

-

Crucial: Ensure the 22-Hydroxy metabolite elutes before the massive phospholipid wash that usually occurs at the end of the gradient.

-

Module 4: Regulatory Validation (FDA/EMA)

Q: How do I calculate the "Matrix Factor" for my validation report?

A: Regulatory bodies (FDA/EMA) require quantitative proof that the matrix does not interfere with accuracy. You must calculate the IS-Normalized Matrix Factor .

The Calculation: You need two sets of samples:

-

Set A (Post-Extraction Spike): Extract blank matrix, then spike the analyte into the extract.

-

Set B (Neat Solution): Analyte spiked into pure mobile phase.

Acceptance Criteria: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) must be < 15% .

Metabolic Pathway Context: Understanding the formation of the metabolite helps in predicting interferences.

Caption: Metabolic pathway of Mifepristone mediated by CYP3A4, leading to the formation of the 22-Hydroxy metabolite.

References

-

U.S. Food and Drug Administration (FDA). (2018).[6] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2011).[7] Guideline on bioanalytical method validation. Retrieved from [Link]

- Tang, C. (2013).Drug Metabolism in Drug Design and Development. Wiley.

- Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Seminal work on Phospholipid removal).

- Guo, Z., et al. (2006). "Simultaneous determination of mifepristone and its mono- and di-demethylated metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. (Basis for LLE extraction protocols).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. fda.gov [fda.gov]

- 5. pharmacompass.com [pharmacompass.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

Technical Support Center: Navigating Cell Viability Challenges with Mifepristone and its Metabolites

Welcome to the technical support center for researchers utilizing Mifepristone (RU486) and its metabolites, such as 22-Hydroxy Mifepristone. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that arise during in vitro cell culture experiments. As Senior Application Scientists, we understand that unexpected cell viability issues can be a significant hurdle in research. This resource is structured to provide not only solutions but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

A Note on 22-Hydroxy Mifepristone: While this guide focuses broadly on Mifepristone, it is important to note that specific data on the cellular effects of its metabolite, 22-Hydroxy Mifepristone, is limited in publicly available literature. The troubleshooting advice provided herein is based on the well-documented activities of the parent compound, Mifepristone. It is presumed that the biological activities and, therefore, the potential in vitro issues, will be similar. We encourage researchers to empirically determine the optimal conditions for their specific cell lines and experimental setups.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common cell viability issues encountered during treatment with Mifepristone and its metabolites in a question-and-answer format.

Question 1: I'm observing a significant, dose-dependent decrease in cell viability, even at low concentrations. Is this expected, and how can I mitigate it?

Answer:

This is a frequently encountered scenario. The observed decrease in cell viability can be attributed to two primary effects of Mifepristone: cytostatic and cytotoxic. At lower concentrations (typically 5-10 µM), Mifepristone often exerts a cytostatic effect , leading to growth arrest without inducing cell death.[1] At higher concentrations (20-40 µM and above), it can have a direct toxic effect , leading to apoptosis.[1]

Potential Causes and Solutions:

-

High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to Mifepristone. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

-

Incorrect Concentration: Double-check your stock solution calculations and dilutions. Serial dilution errors can lead to significantly higher-than-intended final concentrations.

-

Solvent Toxicity: Mifepristone is typically dissolved in solvents like DMSO or ethanol.[2] Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (generally <0.1% for DMSO). Run a vehicle-only control to rule out solvent-induced cytotoxicity.

-

Extended Exposure Time: Prolonged exposure to Mifepristone can lead to cumulative toxic effects.[1] Consider reducing the incubation time or performing a time-course experiment to find the optimal treatment duration.

Question 2: My results are inconsistent across experiments. Sometimes I see significant cell death, and other times there's minimal effect at the same concentration. What could be causing this variability?

Answer:

Inconsistent results are often a source of frustration. The variability in the effects of Mifepristone can stem from several factors related to cell culture conditions and reagent handling.

Potential Causes and Solutions:

-

Cell Confluency: The density of your cell culture can influence its response to treatment. Cells at a very low or very high confluency may respond differently. Aim for a consistent seeding density and confluency (typically 70-80%) at the time of treatment.

-

Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic changes, which may alter their sensitivity to drugs. Use cells within a consistent and low passage number range for your experiments.

-

Instability of Mifepristone in Media: While generally stable, the stability of Mifepristone in solution can be a factor. Prepare fresh dilutions of Mifepristone from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

-

Serum Lot-to-Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of hormones and growth factors that may influence the cellular response to Mifepristone. If possible, test and use a single, qualified lot of FBS for a series of experiments.

Question 3: I expected to see apoptosis, but my cells seem to be arrested in the cell cycle without dying. How can I confirm and troubleshoot this?

Answer:

This observation aligns with the known cytostatic effects of Mifepristone. At certain concentrations, it can induce cell cycle arrest, primarily at the G1/S transition, without immediately triggering apoptosis.[3][4]

Troubleshooting and Confirmation Steps:

-

Cell Cycle Analysis: Perform flow cytometry analysis of propidium iodide (PI) stained cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G1 phase would confirm a G1 arrest.

-

Apoptosis Assays: To confirm the absence of apoptosis, you can use assays such as:

-

Annexin V/PI Staining: This will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 to determine if the apoptotic cascade has been initiated.[5]

-

-

Increase Concentration or Duration: If you are aiming to induce apoptosis, you may need to increase the concentration of Mifepristone or extend the treatment duration. Refer to your initial dose-response curve to select an appropriate concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mifepristone in vitro?

Mifepristone is a potent antagonist of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[6] Its effects on cell viability are primarily mediated through its interaction with these receptors, leading to downstream effects on gene expression that control cell proliferation, cell cycle progression, and apoptosis.[7]

Q2: How should I prepare and store a Mifepristone stock solution?

Mifepristone is soluble in organic solvents such as DMSO and ethanol.[2] A common practice is to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.[8] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For aqueous solutions, it is recommended to first dissolve Mifepristone in an organic solvent like DMSO and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than a day.[2]

Q3: Are there known off-target effects of Mifepristone that could affect my cell viability experiments?

While the primary targets are PR and GR, at higher concentrations, Mifepristone may have weak antiandrogenic effects.[9] It is also important to consider that the effects of Mifepristone can be cell-type specific and may not always correlate with the expression of its primary receptors, suggesting the involvement of other signaling pathways.[1]

Q4: Can I use Mifepristone in serum-free media?

Yes, but with caution. Serum contains various hormones and growth factors that can influence cell growth and response to treatment. When switching to serum-free conditions, it is essential to re-optimize the treatment conditions, including concentration and duration, as cells may respond differently.

Experimental Protocols

Protocol 1: Determining the IC50 of Mifepristone using an MTT Assay

This protocol outlines a standard method to determine the concentration of Mifepristone that inhibits cell growth by 50%.

Materials:

-

Your cell line of interest

-

Complete culture medium

-

Mifepristone

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of Mifepristone in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest Mifepristone concentration).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared Mifepristone dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.